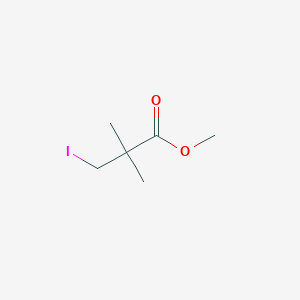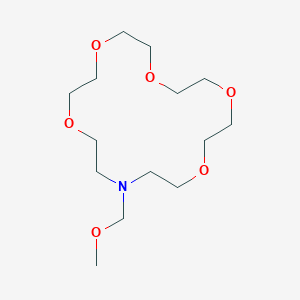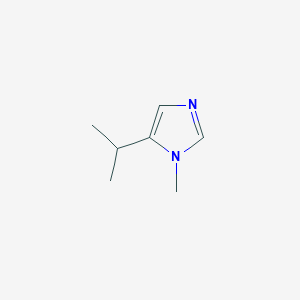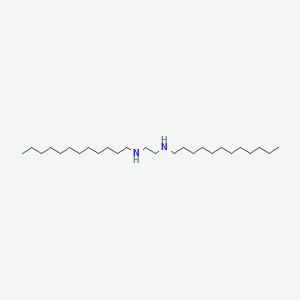
Methyl 3-iodo-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-iodo-2,2-dimethylpropanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is commonly used as a starting material for the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of methyl 3-iodo-2,2-dimethylpropanoate is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a nucleophilic atom such as nitrogen or oxygen. This mechanism of action is important in the synthesis of other organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of methyl 3-iodo-2,2-dimethylpropanoate. However, it is known to be a toxic compound and should be handled with care. It can cause skin and eye irritation, and prolonged exposure can cause respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 3-iodo-2,2-dimethylpropanoate in lab experiments is its versatility. It can be used in a wide range of reactions to synthesize various organic compounds. However, its toxicity and potential health hazards make it difficult to handle and require special precautions.
Orientations Futures
There are several future directions for the use of methyl 3-iodo-2,2-dimethylpropanoate in scientific research. One area of interest is the development of new materials such as polymers and surfactants. Another area of interest is the synthesis of new drugs and agrochemicals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, methyl 3-iodo-2,2-dimethylpropanoate is a versatile compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of science.
Méthodes De Synthèse
The synthesis of methyl 3-iodo-2,2-dimethylpropanoate can be achieved through various methods. One of the most common methods is the reaction of 3-iodo-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction yields methyl 3-iodo-2,2-dimethylpropanoate and water.
Applications De Recherche Scientifique
Methyl 3-iodo-2,2-dimethylpropanoate is widely used in scientific research as a starting material for the synthesis of other organic compounds. It is commonly used in the synthesis of drugs, agrochemicals, and other biologically active compounds. This compound is also used in the development of new materials such as polymers and surfactants.
Propriétés
Numéro CAS |
150349-54-5 |
|---|---|
Nom du produit |
Methyl 3-iodo-2,2-dimethylpropanoate |
Formule moléculaire |
C6H11IO2 |
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
methyl 3-iodo-2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H11IO2/c1-6(2,4-7)5(8)9-3/h4H2,1-3H3 |
Clé InChI |
CMXCNXJZKXRQNL-UHFFFAOYSA-N |
SMILES |
CC(C)(CI)C(=O)OC |
SMILES canonique |
CC(C)(CI)C(=O)OC |
Synonymes |
methyl-2-(iodomethyl)-2-methylpropionate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)










![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)